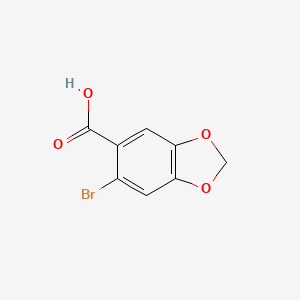

6-Bromo-1,3-benzodioxole-5-carboxylic acid

Übersicht

Beschreibung

6-Bromo-1,3-benzodioxole-5-carboxylic acid is a chemical compound. It’s an aryl halide and can be synthesized from 1,4-benzodioxane, via bromination with bromine in acetic acid . It’s used as an intermediate in the preparation of GPR30-selective agonist G-1 .

Synthesis Analysis

The synthesis of 6-Bromo-1,3-benzodioxole-5-carboxaldehyde, a related compound, can be achieved by subjecting 1,3-benzodioxole-5-carboxaldehyde to bromination .Chemical Reactions Analysis

6-Bromo-1,3-benzodioxole-5-carboxaldehyde can be used to synthesize 2 H -indazoles and 2-allyl- N - [ (6-bromobenzo [ d ] [1,3]dioxol-5-yl)methyl]aniline .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Scientific Field

Medicinal Chemistry Application Summary: This compound is utilized in the synthesis of various pharmacologically active molecules. Its structure is pivotal in the development of new drugs due to its potential interactions with biological targets. Methods of Application:

- Drug Development: It serves as a building block in the construction of drug-like molecules, particularly those with potential CNS activity due to its ability to cross the blood-brain barrier . Results Summary: The use of this compound has led to the development of molecules with high bioavailability and specific pharmacokinetic properties. It has been associated with the inhibition of certain cytochrome P450 enzymes, which is significant in drug metabolism .

Chemical Reactions

Scientific Field

Organic Chemistry Application Summary: This compound is frequently used in organic synthesis, serving as a versatile intermediate for constructing complex chemical structures. Methods of Application:

- Bromination: The compound is synthesized through the bromination of 1,3-benzodioxole-5-carboxaldehyde, which introduces the bromo group at the 6-position .

- Coupling Reactions: It is used in various coupling reactions to create new carbon-carbon or carbon-heteroatom bonds. Results Summary: The use of this compound in chemical reactions has enabled the synthesis of diverse molecules, including indazoles and aniline derivatives, which are important in pharmaceuticals and agrochemicals .

Drug Development

Scientific Field

Pharmacology Application Summary: The compound plays a crucial role in the development of new therapeutic agents, especially in the realm of central nervous system disorders. Methods of Application:

- Pharmacokinetic Studies: The compound’s derivatives are studied for their absorption, distribution, metabolism, and excretion (ADME) properties. Results Summary: Research has indicated that derivatives of this compound exhibit high gastrointestinal absorption and brain permeability, making them candidates for CNS-active drugs .

Synthesis

Scientific Field

Synthetic Chemistry Application Summary: 6-Bromobenzo[d][1,3]dioxole-5-carboxylic acid is a key intermediate in the synthesis of various organic compounds. Methods of Application:

- Intermediate Formation: It acts as an intermediate in multi-step synthesis processes, particularly in the construction of heterocyclic compounds. Results Summary: The compound’s role in synthesis has been instrumental in creating a variety of structurally diverse and biologically active molecules .

Computational Chemistry

Scientific Field

Computational Chemistry Application Summary: This compound is used in computational chemistry to model and simulate its interactions with biological targets, which is crucial for drug design. Methods of Application:

- Molecular Dynamics Simulations: Programs like Amber and GROMACS are used to simulate the dynamic behavior of the compound in biological systems .

- Visualization: Tools such as Pymol, Chimera, and Blender are employed to visualize the molecular interactions and conformations . Results Summary: The simulations help predict the binding affinity and stability of the compound within biological systems, aiding in the rational design of new drugs.

Antidiabetic Research

Scientific Field

Pharmacology Application Summary: Derivatives of this compound have been investigated for their antidiabetic potential, targeting enzymes like α-amylase. Methods of Application:

- Synthesis of Derivatives: Benzodioxol carboxamide derivatives are synthesized from the parent compound .

- In Vitro Assays: The efficacy against α-amylase is assessed in vitro, and cytotoxicity is gauged across cancer and normal cell lines . Results Summary: The derivatives show promising antidiabetic activity with moderate to low cytotoxicity, indicating potential therapeutic applications.

Cancer Research

Scientific Field

Oncology Application Summary: The compound’s derivatives are explored for their therapeutic potential in cancer treatment. Methods of Application:

- Synthesis of Active Molecules: Derivatives are synthesized and characterized using techniques like HRMS and NMR .

- Biological Testing: The compounds undergo biological assays to determine their efficacy in inhibiting cancer cell growth . Results Summary: Some derivatives exhibit selective cytotoxicity towards cancer cells, suggesting their use as chemotherapeutic agents.

Analytical Chemistry

Scientific Field

Analytical Chemistry Application Summary: The compound is used as a standard in analytical methods to ensure the accuracy and precision of chemical analyses. Methods of Application:

- Standardization: It serves as a reference compound in NMR, HPLC, LC-MS, and UPLC analyses . Results Summary: The use of this compound as a standard helps in the accurate identification and quantification of chemical substances in various samples.

Chemical Education

Scientific Field

Chemical Education Application Summary: The compound is used as a teaching tool in chemistry education to demonstrate various organic reactions and synthesis techniques. Methods of Application:

- Laboratory Experiments: Students synthesize the compound and its derivatives to learn about bromination and other organic transformations . Results Summary: Educational use enhances students’ understanding of organic chemistry principles and laboratory skills.

Neuropharmacology

Scientific Field

Neuropharmacology Application Summary: This compound is investigated for its potential effects on the nervous system, particularly in the development of neuroprotective drugs. Methods of Application:

- Synthesis of Neuroactive Compounds: Derivatives are synthesized to target specific neural pathways .

- In Vivo Testing: Animal models are used to assess the neuroprotective properties of these derivatives . Results Summary: Preliminary results suggest some derivatives may offer protection against neurodegenerative diseases.

Agrochemical Research

Scientific Field

Agrochemistry Application Summary: The compound is used in the synthesis of new agrochemicals, aiming to improve crop protection and yield. Methods of Application:

- Pesticide Synthesis: It serves as a precursor in the creation of novel pesticides .

- Field Trials: The efficacy of these pesticides is tested in controlled agricultural settings . Results Summary: Some derivatives have shown promise in enhancing pest resistance and crop health.

Photodynamic Therapy

Scientific Field

Medical Research Application Summary: Derivatives of the compound are explored for their use in photodynamic therapy (PDT) for cancer treatment. Methods of Application:

- Synthesis of Photosensitizers: The compound is modified to produce photosensitive agents .

- Clinical Trials: These agents are tested in clinical trials to assess their efficacy in targeting cancer cells . Results Summary: Early trials indicate potential for selective cancer cell destruction with minimal side effects.

Bioconjugation Techniques

Scientific Field

Biochemistry Application Summary: The compound’s reactive bromo group makes it suitable for bioconjugation, linking biomolecules for various applications. Methods of Application:

- Conjugation Reactions: It is used to attach drugs, probes, or other entities to antibodies or other proteins . Results Summary: Bioconjugates created using this compound have been effective in targeted drug delivery and diagnostics.

Nanotechnology

Scientific Field

Nanotechnology Application Summary: The compound is used in the synthesis of organic frameworks for nanomaterials with potential electronic and optical applications. Methods of Application:

- Nanomaterial Synthesis: It is incorporated into the design of nanoscale materials . Results Summary: The resulting nanomaterials exhibit unique properties, such as enhanced conductivity or luminescence.

Green Chemistry

Scientific Field

Green Chemistry Application Summary: The compound is studied for its role in developing environmentally friendly chemical processes. Methods of Application:

- Catalysis: It is used as a catalyst or catalyst precursor in various organic reactions .

- Sustainable Synthesis: The focus is on minimizing waste and energy consumption in its synthesis and applications . Results Summary: The use of this compound in green chemistry has contributed to more sustainable and eco-friendly chemical practices.

Eigenschaften

IUPAC Name |

6-bromo-1,3-benzodioxole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO4/c9-5-2-7-6(12-3-13-7)1-4(5)8(10)11/h1-2H,3H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRFYLBBOKXFHMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90299042 | |

| Record name | 1,3-benzodioxole-5-carboxylic acid, 6-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90299042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-1,3-benzodioxole-5-carboxylic acid | |

CAS RN |

60546-62-5 | |

| Record name | 60546-62-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127707 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-benzodioxole-5-carboxylic acid, 6-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90299042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-1,3-benzodioxole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Thiabicyclo[3.2.1]octan-3-one](/img/structure/B1267008.png)

![2-Bromothieno[2,3-b]thiophene](/img/structure/B1267017.png)

![1-Azabicyclo[2.2.2]octan-4-ol](/img/structure/B1267023.png)

![1-Azabicyclo[2.2.2]octane-4-methanol](/img/structure/B1267026.png)